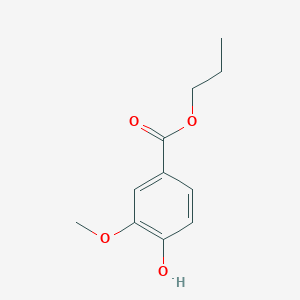

Propyl 4-hydroxy-3-methoxybenzoate

Description

Contextualization within Vanilloid Chemistry and Aromatic Ester Research

The core structure of Propyl 4-hydroxy-3-methoxybenzoate is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a key compound in the realm of vanilloids. wikipedia.orgnih.gov Vanilloids are a class of compounds that often interact with the transient receptor potential vanilloid type 1 (TRPV1) receptor. While research on the direct interaction of this compound with this receptor is not extensively documented, its structural similarity to other vanilloid compounds makes it a person of interest in this field. google.com

The study of aromatic esters is a significant area of chemical research due to their wide range of applications, including their use as flavoring agents, in perfumery, and as precursors in the synthesis of more complex molecules. The specific combination of the hydroxyl, methoxy (B1213986), and propyl ester groups on the benzene (B151609) ring of this compound imparts particular chemical reactivity and physical properties that are of interest to researchers.

Academic Significance as a Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate and building block in organic synthesis. Its functional groups—the phenolic hydroxyl, the methoxy ether, and the ester—offer multiple sites for chemical modification. This versatility allows for its use in the construction of more complex molecular architectures.

For instance, the phenolic hydroxyl group can be alkylated or acylated, while the ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified. These transformations open pathways to a variety of derivatives with potentially interesting biological or material properties. The synthesis of this compound itself is typically achieved through the esterification of vanillic acid with propanol (B110389).

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its derivatives spans several areas. One notable study investigated the synthesis and biological activities of a series of phenolic acid esters, including this compound. ijpsr.com This research explored its potential antimicrobial and antioxidant properties. ijpsr.com

Furthermore, the broader family of vanillin-derived compounds, to which this compound belongs, is being explored for the development of bio-based polymers. researchgate.net The structural features of these compounds make them attractive as renewable building blocks for creating new materials. Research in this area is focused on synthesizing a variety of functionalized monomers from vanillin (B372448) and its derivatives. researchgate.net

Another area of investigation involves the synthesis of various hydroxy-methoxybenzoic acid methyl esters to evaluate their biological activities, highlighting the interest in how the arrangement of substituents on the aromatic ring influences their properties. researchgate.net While this study focused on methyl esters, the findings can inform research on other alkyl esters like the propyl derivative.

Structure

3D Structure

Properties

IUPAC Name |

propyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLCHMMFTLXGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284108 | |

| Record name | propyl 4-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-95-6 | |

| Record name | Propyl 4-hydroxy-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6273-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 4-hydroxy-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6273-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl 4-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propyl 4 Hydroxy 3 Methoxybenzoate

Esterification Reactions and Catalytic Systems

The primary route for the synthesis of propyl 4-hydroxy-3-methoxybenzoate is the esterification of vanillic acid with propanol (B110389). The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This section explores various catalytic approaches, from chemo-enzymatic methods to novel homogeneous and heterogeneous catalysts.

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful strategy for the production of propyl vanillate (B8668496). Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are widely used in their esterification mode for this purpose. These enzymatic catalysts offer high selectivity and operate under mild reaction conditions, aligning with the principles of green chemistry.

The use of lipases, such as those from Candida antarctica (CALB), Rhizomucor miehei, and Thermomyces lanuginosus, has been extensively investigated for the synthesis of various esters, including propyl vanillate. The catalytic activity of these enzymes is influenced by several factors, including the choice of solvent, water activity, and the molar ratio of the reactants. For instance, in the lipase-catalyzed esterification of phenolic acids, the solvent medium plays a crucial role in the reaction yield. A mixture of hexane (B92381) and 2-butanone (B6335102) has been shown to be an effective medium for the esterification of dihydrocaffeic acid with linolenyl alcohol, achieving a high yield. nih.govresearchgate.net

Recent studies have also explored the use of two-step chemo-enzymatic methods. One such approach involves the lipase-catalyzed epoxidation of a precursor followed by hydrolysis to form a diol, which can then be further transformed. researchgate.netfrontiersin.orgnih.govnih.gov

Exploration of Novel Homogeneous Catalysts for Esterification

Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally used for esterification reactions. While classic acid catalysts like sulfuric acid are effective, research is ongoing to develop novel homogeneous catalysts with improved activity, selectivity, and recyclability.

Organometallic compounds of titanium, such as titanium butoxide (TBT) and titanium isopropoxide (TIS), have been investigated as effective catalysts for the synthesis of polyesters derived from vanillic acid. researchgate.netmdpi.com In the synthesis of poly(ethylene vanillate), titanium-based catalysts demonstrated high conversion rates of carboxylic acid groups. researchgate.net Antimony trioxide (Sb₂O₃) is another metal-based catalyst that has been employed in the polymerization of vanillic acid derivatives. researchgate.netmdpi.com The use of these catalysts can influence the progress of the esterification reaction and the properties of the final product. mdpi.com

The principles of homogeneous catalysis are also being applied to develop more sustainable processes by enabling reactions under milder conditions and with greater selectivity, thereby reducing energy consumption and waste generation. nih.gov

Heterogeneous Catalysis and Solid-Phase Synthesis Techniques

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. This simplifies product purification and reduces waste.

Various solid acid catalysts, such as zeolites, ion-exchange resins, and supported metal oxides, have been explored for the esterification of vanillic acid. For instance, inorganic ligand-supported FeMo₆ systems have been reported for the selective oxidation of vanillyl alcohol to vanillic acid, a precursor for propyl vanillate. rsc.org Heterogeneous catalysts based on iron oxide nanoparticles have also been developed for the conversion of lignin (B12514952) model compounds to vanillin (B372448) derivatives. mdpi.comresearchgate.net The use of these catalysts aligns with green chemistry principles by facilitating catalyst recycling and reducing the environmental impact of the process. mdpi.com

While specific applications of solid-phase synthesis for this compound are not extensively documented, this technique, widely used in peptide and oligonucleotide synthesis, holds potential for the streamlined and automated production of vanillate esters. The core principle of solid-phase synthesis involves anchoring a reactant to a solid support and sequentially adding other reactants in a solution phase, with purification achieved by simple washing steps.

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance economic viability. The synthesis of this compound is increasingly being viewed through this lens, with a focus on solvent-free conditions, atom economy, and the use of biocatalysts.

Solvent-Free and Atom-Economical Methodologies

Solvent-free synthesis is a key principle of green chemistry that aims to eliminate the use of volatile organic solvents, which are often hazardous and contribute to pollution. The direct esterification of vanillic acid with propanol under solvent-free conditions is an attractive route for the production of propyl vanillate. This approach not only reduces environmental impact but can also lead to higher product concentrations and improved process efficiency. teknoscienze.com The solvent-free lipase-catalyzed transesterification of vanillyl alcohol with ethyl propionate (B1217596) has been successfully demonstrated for the synthesis of vanillyl propionate, showcasing the potential of this method for related compounds. researchgate.netscilit.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. scranton.edulibretexts.orglibretexts.orgrsc.org Addition and rearrangement reactions typically have 100% atom economy. scranton.edu In the context of propyl vanillate synthesis, designing a process with high atom economy involves choosing reaction pathways that generate minimal byproducts.

Biocatalytic Transformations for Enhanced Selectivity

Immobilized lipases have been successfully used in the synthesis of various esters, often with high yields and selectivity. researchgate.net For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a widely used and robust biocatalyst for esterification reactions. researchgate.net The development of enzyme immobilization techniques has been a significant advancement in making biocatalytic processes industrially viable. nih.govresearchgate.net

Optimization of Reaction Conditions for Scalable Production

The industrial-scale synthesis of this compound, also known as propyl vanillate, necessitates a meticulous optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. The primary route for its synthesis is the Fischer-Speier esterification of vanillic acid with propanol, catalyzed by an acid. Key parameters that are typically optimized include temperature, catalyst loading, and the molar ratio of reactants.

Elevated temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of propanol or the degradation of the phenolic acid. The choice of acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid, and its concentration are critical. Higher catalyst concentrations can accelerate the reaction but may also promote unwanted side reactions and increase downstream processing costs for its removal and neutralization.

The molar ratio of propanol to vanillic acid is another crucial factor. Employing a large excess of propanol can shift the reaction equilibrium towards the product side, thereby increasing the yield of propyl vanillate. This is a common strategy to drive reversible reactions to completion. However, this also necessitates an efficient recovery and recycling system for the excess alcohol to maintain economic viability on a large scale. The removal of water, a byproduct of the esterification, is also essential to shift the equilibrium and maximize product formation. This is often achieved through azeotropic distillation.

Below is a representative table illustrating the impact of varying reaction conditions on the yield of propyl vanillate.

| Experiment | Vanillic Acid:Propanol (molar ratio) | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:3 | 1 | 80 | 6 | 75 |

| 2 | 1:5 | 1 | 80 | 6 | 85 |

| 3 | 1:5 | 2 | 80 | 6 | 92 |

| 4 | 1:5 | 2 | 100 | 4 | 95 |

Kinetic and Mechanistic Studies of Reaction Pathways

The synthesis of this compound via Fischer-Speier esterification follows a well-established nucleophilic acyl substitution mechanism. The reaction is typically acid-catalyzed and proceeds through several key steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (vanillic acid) by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.combyjus.com

The alcohol (propanol) then acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Following the nucleophilic attack, a proton transfer occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water from the tetrahedral intermediate leads to the formation of a protonated ester. In the final step, deprotonation of the protonated ester regenerates the acid catalyst and yields the final product, this compound.

Kinetic studies of similar esterification reactions often reveal that the reaction follows second-order kinetics. The rate of reaction is dependent on the concentrations of both the carboxylic acid and the alcohol, as well as the catalyst concentration. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Factors influencing the reaction kinetics include:

Steric Hindrance: While not a significant issue for propanol and vanillic acid, bulky reactants in other esterifications can slow down the reaction rate.

Electronic Effects: The presence of the electron-donating methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring of vanillic acid can subtly influence the reactivity of the carboxylic acid group.

The following table outlines the key mechanistic steps in the acid-catalyzed esterification of vanillic acid with propanol.

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of vanillic acid. |

| 2 | Nucleophilic attack by propanol on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to a hydroxyl group, forming a good leaving group. |

| 5 | Elimination of water to form a protonated ester. |

| 6 | Deprotonation to yield propyl vanillate and regenerate the acid catalyst. |

Process Intensification Strategies

To enhance the efficiency, sustainability, and scalability of this compound production, various process intensification strategies can be employed. These strategies aim to improve reaction rates, increase yields, and simplify downstream processing. mdpi.com

One of the most effective process intensification techniques for esterification is reactive distillation . In this process, the reaction and separation of products occur simultaneously in a single unit. As the ester is formed, the water byproduct is continuously removed from the reaction zone, which constantly shifts the equilibrium towards the product side, leading to higher conversions. This can significantly reduce reaction times and the need for a large excess of one reactant.

The use of heterogeneous catalysts is another important strategy. Solid acid catalysts, such as ion-exchange resins or zeolites, can replace traditional homogeneous catalysts like sulfuric acid. mdpi.com The main advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and corrosion issues.

Microwave-assisted synthesis is another innovative approach that can significantly accelerate the esterification reaction. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and improved yields compared to conventional heating methods.

Finally, continuous flow reactors , such as plug flow reactors (PFRs), offer several advantages over traditional batch reactors for large-scale production. Continuous flow systems allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety. The smaller reactor volumes and steady-state operation can lead to higher productivity and more consistent product quality.

The table below summarizes key process intensification strategies and their potential benefits for the synthesis of propyl vanillate.

| Strategy | Principle | Advantages |

| Reactive Distillation | Simultaneous reaction and separation of products in a single unit. | Higher conversion, reduced reaction time, energy savings. |

| Heterogeneous Catalysis | Use of solid acid catalysts instead of liquid acids. | Easy catalyst separation and recycling, reduced corrosion and waste. |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid and uniform heating. | Shorter reaction times, potentially higher yields. |

| Continuous Flow Reactors | Reaction is carried out in a continuous stream rather than in a batch. | Better process control, enhanced safety, higher productivity. |

Chemical Modification and Rational Design of Propyl 4 Hydroxy 3 Methoxybenzoate Derivatives

Structural Diversification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical reactions due to its acidity and nucleophilicity. quora.com Its reactivity allows for a wide range of structural modifications through strategies such as etherification and acylation.

Etherification and Alkylation Strategies

The phenolic -OH group of propyl vanillate (B8668496) and its parent compound, vanillic acid, can be readily converted into an ether linkage. This modification is crucial for synthesizing certain monomers and altering the molecule's properties by replacing the acidic proton with a stable alkyl or functionalized group.

One key strategy involves the etherification of the phenolic hydroxyl of vanillic acid with a haloalcohol, such as 3-chloropropan-1-ol, to produce a hydroxy alkyloxy-vanillic acid derivative. researchgate.netuoi.gr This reaction effectively caps (B75204) the phenolic group and introduces a new aliphatic hydroxyl group at the end of a flexible chain, creating an AB-type monomer suitable for polymerization. uoi.gr Another effective method to overcome the otherwise poor reactivity of the phenolic group is through its reaction with bio-based ethylene (B1197577) carbonate, which also results in a hydroxy-functionalized ether linkage. researchgate.net These etherification reactions are fundamental steps in creating precursors for advanced polymers like poly(ethylene vanillate) (PEV) and poly(propylene vanillate) (PPV). researchgate.netresearchgate.net

Table 1: Examples of Etherification Reactions on Vanillic Acid Derivatives

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| Vanillic Acid | 3-chloropropan-1-ol | 4-(3-hydroxypropoxy)-3-methoxybenzoic acid | Monomer synthesis for PPV |

Acylation and Other Functionalization Reactions

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester. This transformation is a common strategy to protect the hydroxyl group or to introduce new functional moieties. For instance, the hydroxyl group of vanillin (B372448), a close precursor to propyl vanillate, has been esterified with various carboxylic acids, including benzoic acid, acetic acid, and cinnamic acid. researchgate.netresearchgate.net A standard procedure for this transformation involves using an acyl chloride in the presence of a base. researchgate.net

A versatile, one-pot method for creating esters and amides from phenolic acids involves the simultaneous protection and activation of the acid with alkylchloroformates, followed by the addition of an alcohol or amine. nii.ac.jp This highlights the utility of acylation not only for modification but also for facilitating subsequent reactions. Acetylation, specifically, can be used to reduce the strong activating effect of the hydroxyl group during electrophilic aromatic substitution reactions, allowing for greater control over the reaction outcome. msu.edu

Modifications of the Methoxy (B1213986) Moiety and Aromatic Ring Substitutions

The aromatic ring and its methoxy substituent provide further opportunities for structural diversification, primarily through electrophilic aromatic substitution and direct modification of the methoxy group.

The methoxy group (-OCH3) itself can be a target for modification. Research has shown that enzymatic processes using laccases or polyphenol oxidases can achieve O-demethylation of vanillic acid, converting the methoxy group back into a hydroxyl group. researchgate.net This reaction creates a catechol-like structure, significantly altering the electronic properties and potential reactivity of the molecule.

The benzene (B151609) ring of propyl vanillate is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that includes halogenation, nitration, and sulfonation. wikipedia.orgyoutube.com The position of substitution is directed by the existing groups on the ring. The hydroxyl (or ether) and methoxy groups are ortho, para-directing and activating, while the propyl ester group is a deactivating, meta-directing group. msu.edu The combined influence of these groups dictates that incoming electrophiles will preferentially add to the positions ortho or para to the strongly activating hydroxyl/ether group. For example, the bromination of activated aromatic rings is a well-established procedure for introducing a halogen atom onto the ring. researchgate.net

Alterations to the Propyl Ester Chain: Homologues and Branched Analogues

The propyl ester chain can be systematically varied to fine-tune the molecule's properties. This is achieved by synthesizing homologues with different alkyl chain lengths or by introducing branching.

The synthesis of various vanillic acid ester homologues is readily accomplished by the esterification of vanillic acid with different alcohols. Studies have explored the creation of a series of straight-chain alkyl esters, from methyl (C1) to butyl (C4) and octyl (C8) vanillates. nih.gov These modifications are often performed to investigate structure-activity relationships, as the length of the alkyl chain can influence biological activity and physical properties like lipophilicity. nih.gov

In addition to linear homologues, branched analogues have also been synthesized. For example, isopropyl vanillate, the branched-chain isomer of propyl vanillate, has been prepared and evaluated alongside its straight-chain counterpart. researchgate.netjsbba.or.jp Introducing branching in the alkyl chain can impact molecular packing and conformation, leading to different physical properties compared to the linear isomer. jsbba.or.jp

Table 2: Selected Homologues and Analogues of Propyl Vanillate

| Compound Name | Ester Group | Structure Type | Reference |

|---|---|---|---|

| Methyl Vanillate | -CH₃ | Homologue | nih.gov |

| Ethyl Vanillate | -CH₂CH₃ | Homologue | nih.gov |

| Propyl Vanillate | -CH₂CH₂CH₃ | Reference | jsbba.or.jp |

| Butyl Vanillate | -CH₂CH₂CH₂CH₃ | Homologue | nih.gov |

Synthesis of Polymeric and Oligomeric Conjugates

Vanillic acid and its derivatives, including propyl vanillate, are valuable bio-based monomers for the synthesis of aromatic polyesters. researchgate.net The ability to modify the phenolic hydroxyl group, as described in section 3.1.1, is fundamental to creating the necessary monomers for polymerization.

Poly(propylene vanillate) and Related Aromatic Polyesters from Vanillic Acid Derivatives

Poly(propylene vanillate) (PPV) is a novel, semi-crystalline, and sustainable alipharomatic polyester (B1180765) derived from vanillic acid. researchgate.netacs.org Its synthesis is not achieved by the direct polymerization of propyl vanillate, but rather through a multi-step process. First, vanillic acid undergoes an etherification reaction to form a monomer such as 4-(3-hydroxypropoxy)-3-methoxybenzoic acid. researchgate.netfur4sustain.eu This AB-type monomer, which contains both a hydroxyl group and a carboxylic acid, is then polymerized through a two-stage melt polycondensation process to yield the final PPV polymer. researchgate.netfur4sustain.eu

PPV is part of a larger family of polyesters derived from vanillic acid, which are being investigated as bio-based alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET). researchgate.net By varying the diol used in the initial etherification step, different polyesters can be created. For example, using ethylene carbonate or a related reagent yields poly(ethylene vanillate) (PEV), a polymer with thermal and mechanical properties comparable to PET. researchgate.netfur4sustain.eu Furthermore, vanillic acid can be used as a monomer to create fully aromatic copolyesters, which exhibit high glass transition temperatures and thermotropic liquid crystalline behavior. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| Propyl 4-hydroxy-3-methoxybenzoate | This compound |

| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid |

| Lignin (B12514952) | N/A (Polymer) |

| 3-chloropropan-1-ol | 3-chloropropan-1-ol |

| Ethylene Carbonate | 1,3-dioxolan-2-one |

| Poly(ethylene vanillate) (PEV) | N/A (Polymer) |

| Poly(propylene vanillate) (PPV) | N/A (Polymer) |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde |

| Benzoic Acid | Benzoic acid |

| Acetic Acid | Acetic acid |

| Cinnamic Acid | (E)-3-phenylprop-2-enoic acid |

| Alkylchloroformates | N/A (Class of compounds) |

| Laccases | N/A (Enzyme class) |

| Polyphenol oxidases | N/A (Enzyme class) |

| Methyl Vanillate | Methyl 4-hydroxy-3-methoxybenzoate |

| Butyl Vanillate | Butyl 4-hydroxy-3-methoxybenzoate |

| Octyl Vanillate | Octyl 4-hydroxy-3-methoxybenzoate |

| Isopropyl Vanillate | Propan-2-yl 4-hydroxy-3-methoxybenzoate |

| 4-(3-hydroxypropoxy)-3-methoxybenzoic acid | 4-(3-hydroxypropoxy)-3-methoxybenzoic acid |

Incorporation of this compound Units into Polymer Backbones

While direct polymerization of this compound is not extensively documented, the incorporation of its core structural unit, vanillic acid, into polymer backbones has been a subject of significant research. This provides a strong precedent for the potential of this compound as a monomer or a comonomer in the synthesis of novel polyesters.

The primary challenge in the direct polycondensation of vanillic acid and its simple alkyl esters lies in the relatively low reactivity of the phenolic hydroxyl group. To overcome this, a common strategy involves the modification of this group to create a more reactive A-B type monomer, which can then undergo polycondensation. For instance, the hydroxyl group can be etherified to introduce an aliphatic primary alcohol, yielding a hydroxyalkoxy-methoxybenzoic acid monomer. This approach has been successfully employed in the synthesis of bio-based polyesters like Poly(ethylene vanillate) (PEV) and Poly(propylene vanillate) (PPV). acs.orgresearchgate.netnih.gov These polymers are considered potential bio-based alternatives to petroleum-derived polyesters such as Poly(ethylene terephthalate) (PET).

The synthesis of these vanillate-based polyesters typically involves a two-stage melt polycondensation process. nih.gov In the case of PPV, for example, vanillic acid is first derivatized to 4-(2-hydroxypropoxy)-3-methoxybenzoic acid, which then undergoes polycondensation. fur4sustain.eu The resulting polymers exhibit promising thermal and mechanical properties, as detailed in the table below.

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallization Temperature (Tc) |

|---|---|---|---|

| Poly(propylene vanillate) (PPV) | 68°C | 200-203°C | 136°C |

| Poly(ethylene vanillate) (PEV) | Not available | Not available | Not available |

Enzymatic polymerization offers an alternative, greener route for the synthesis of polyesters. Lipases, for instance, have been shown to catalyze the ring-opening polymerization of cyclic esters and could potentially be adapted for the polycondensation of modified this compound derivatives in solvent-free systems or ionic liquids. nih.govmdpi.com

Functionalization for Cross-Linking and Polymer Network Formation

The structure of this compound is amenable to functionalization to introduce cross-linkable moieties, enabling the formation of robust polymer networks. The phenolic hydroxyl group and the aromatic ring are the primary sites for such modifications.

One effective strategy involves the introduction of polymerizable groups, such as acrylates or methacrylates, onto the vanillate core. For example, the phenolic hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to yield a monomer that can be copolymerized with other vinyl monomers. This approach has been demonstrated with vanillin, a close structural relative of this compound, to create photo-cross-linkable, temperature-responsive polymers. nih.gov In these systems, the vanillin-derived monomer is copolymerized with N-isopropyl acrylamide (B121943) and a maleimide (B117702) photo cross-linker. nih.gov Upon UV irradiation, the maleimide groups undergo a [2+2] cycloaddition, leading to the formation of a hydrogel network. nih.gov

Another avenue for creating cross-linkable derivatives is the introduction of allyl groups. The phenolic hydroxyl can be allylated, and the resulting monomer can be polymerized. The pendant allyl groups on the polymer backbone can then be cross-linked through various mechanisms, including thiol-ene click chemistry or auto-oxidative processes. researchgate.net Research on vanillin-derived monomers has shown that it is possible to introduce both vinyl and allyl functionalities, allowing for initial polymerization through the vinyl group while retaining the allyl group for subsequent cross-linking. digitellinc.com

| Functional Group Introduced | Method of Introduction | Cross-Linking Mechanism | Potential Application |

|---|---|---|---|

| Acrylate/Methacrylate | Esterification of the phenolic hydroxyl group | Free-radical polymerization/copolymerization | Hydrogels, coatings |

| Maleimide | Incorporation into a copolymer | Photo-induced [2+2] cycloaddition | Smart hydrogels, thin films |

| Allyl | Etherification of the phenolic hydroxyl group | Thiol-ene chemistry, auto-oxidation | Thermosets, cross-linked latexes |

Exploration of Novel Derivatization Strategies via Click Chemistry and Other Coupling Reactions

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the derivatization of molecules like this compound. researchgate.net The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction. nih.govwikipedia.org

To employ CuAAC, this compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne. This can be readily achieved at the phenolic hydroxyl position. For instance, reaction with propargyl bromide would introduce a terminal alkyne, while reaction with a tosylated azide precursor would install an azide group. The resulting functionalized this compound can then be "clicked" onto polymers or other molecules bearing the complementary functionality to create well-defined conjugates and materials.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, offer another powerful set of tools for the derivatization of the aromatic ring of this compound. researchgate.netmdpi.com To utilize these reactions, a halide (iodide, bromide, or chloride) or a triflate group must first be introduced onto the aromatic ring. This can be achieved through electrophilic aromatic substitution. The halogenated this compound can then undergo:

Suzuki coupling with a boronic acid or ester to form a new carbon-carbon bond, allowing for the introduction of a wide range of aryl or vinyl substituents.

Sonogashira coupling with a terminal alkyne to introduce an alkynyl group, which can serve as a handle for further modifications, including CuAAC click reactions.

These coupling reactions are instrumental in synthesizing complex molecules and functional polymers with precisely controlled architectures.

Another potential derivatization strategy is the modification of the propyl ester group. Transesterification reactions could be employed to introduce different functionalities or to create longer-chain esters with specific properties.

Finally, the phenolic hydroxyl group can be used as a nucleophile to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, grafting polyester chains onto the this compound core. Alternatively, it can be functionalized to create an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). cmu.edu This would involve reacting the hydroxyl group with an initiator precursor, such as 2-bromoisobutyryl bromide, to create a macroinitiator capable of growing well-defined polymer chains from the vanillate structure.

Investigative Applications of Propyl 4 Hydroxy 3 Methoxybenzoate in Advanced Materials Science

Development of Bio-based Polymers and Composites

The quest for environmentally friendly materials has spurred research into polymers derived from renewable resources. Propyl 4-hydroxy-3-methoxybenzoate serves as a key monomer in the development of novel bio-based polyesters, offering properties that can compete with and potentially replace conventional plastics.

Research on Poly(propylene vanillate) for Sustainable Materials Development

A significant area of research has been the synthesis and characterization of Poly(propylene vanillate) (PPV), an alipharomatic polyester (B1180765). researchgate.net PPV is produced through a two-step melt polycondensation of a monomer derived from vanillic acid. researchgate.netfur4sustain.eu This bio-based polymer is notable for its semi-crystalline nature and promising thermal characteristics. fur4sustain.eu

Studies have focused on understanding its phase transitions, which are critical for determining the processing window for industrial applications. acs.org Techniques such as differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and polarized light microscopy (PLM) have been employed to investigate its melting, crystallization, and glass transition behaviors. researchgate.netacs.org The equilibrium melting temperature and enthalpy of fusion have been estimated, providing fundamental data for its processing and application as a sustainable engineering material. researchgate.netacs.org

Engineering of High-Performance Bioplastic Formulations

The development of high-performance bioplastics often involves creating new polymer formulations to meet specific application demands. aimplas.net Vanillic acid and its derivatives are considered promising for synthesizing bio-based polyesters with properties comparable to poly(ethylene terephthalate) (PET). researchgate.net For instance, poly(ethylene vanillate) (PEV), a structural analogue of PPV, is another polyester derived from vanillic acid that has shown potential as an alternative to PET. nih.gov

Engineering strategies include the synthesis of copolymers to achieve tunable properties. While some vanillic acid-based homopolymers can be brittle, copolymerization can introduce flexibility and improve processability. researchgate.net Blending polymers is another common technique. For example, creating blends with established bioplastics like polylactic acid (PLA) or polyhydroxyalkanoates (PHA) could yield materials with synergistic properties, enhancing performance characteristics such as impact strength and thermal resistance. encyclopedia.pub

Elucidating Structure-Property Relationships in Derived Bio-polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing new materials. For bio-polymers derived from this compound, the inherent chemical structure plays a crucial role. The aromatic ring from the vanillate (B8668496) unit imparts rigidity and contributes to a higher glass transition temperature (Tg) and good thermal stability. acs.org

The length and flexibility of the aliphatic chain linking the aromatic units significantly influence the polymer's thermal and mechanical behavior. In the case of poly(alkylene vanillates), a longer, more flexible chain can lead to lower melting temperatures (Tm) and increased ductility. acs.org For PPV, the propylene (B89431) linkage allows for rapid crystallization kinetics compared to other similar biopolyesters. researchgate.netfur4sustain.eu This semi-crystalline morphology, balanced with the rigid aromatic component, results in a stiff polymer with a high elastic modulus. fur4sustain.euacs.org These structure-property insights are critical for tailoring polymers for specific applications, from rigid packaging to flexible films. vt.edu

Functional Materials Based on this compound Derivatives

Beyond serving as basic building blocks for sustainable plastics, derivatives of this compound are being investigated for creating functional materials with enhanced properties, such as flame retardancy and improved thermomechanical performance.

Enhancing Flame Retardant Properties in Polymer Matrices

The inherent flammability of many polymers presents a significant safety concern. aimplas.net Bio-based flame retardants are gaining attention as sustainable alternatives to conventional halogenated compounds. Vanillin (B372448), the precursor to vanillic acid, has been successfully modified to create effective flame retardants. nih.govrsc.org

One approach involves incorporating phosphorus into the vanillin structure. For example, a novel additive, bis(5-formyl-2-methoxyphenyl) phenylphosphonate (B1237145) (VP), was synthesized from vanillin and incorporated into a polylactic acid (PLA) matrix. nih.govrsc.org The resulting composite showed significantly improved fire resistance. The aromatic structure of the vanillin derivative promotes the formation of a protective char layer during combustion, which insulates the underlying material from heat and slows the release of flammable gases. umons.ac.beresearchgate.net

| Material | Additive Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |

|---|---|---|---|

| Neat PLA | 0 | 21.4 | No Rating |

| PLA/VP | 5 | 25.8 | V-0 |

Investigating Thermal and Mechanical Performance of Modified Materials

The incorporation of this compound derivatives not only enhances functionality like flame retardancy but also influences the material's thermal and mechanical properties. Detailed analysis of PPV has provided insights into its performance characteristics. fur4sustain.euacs.org Nanoindentation studies have been used to examine the mechanical behavior of both amorphous and annealed samples of PPV, revealing its rigidity and hardness. fur4sustain.euacs.org

Furthermore, the addition of vanillin-based functional additives can sometimes offer simultaneous improvements in mechanical performance. In the case of the PLA/VP flame-retardant composite, the elongation at break was significantly improved without compromising the tensile strength, indicating an enhancement in the material's toughness. nih.govrsc.org This dual functionality is highly desirable in the engineering of advanced materials.

| Property | Value | Unit |

|---|---|---|

| Glass Transition Temperature (Tg) | 68 | °C |

| Melting Temperature (Tm) | 200 - 203 | °C |

| Equilibrium Melting Temperature (Tm0) | 220.5 | °C |

| Crystallization Temperature (Tc) | 136 | °C |

| Enthalpy of Fusion (ΔHm0) | 162 | J/g |

Data sourced from ACS Publications, 2021 and FUR4Sustain. researchgate.netfur4sustain.euacs.org

| Sample | Elastic Modulus (MPa) | Hardness (MPa) |

|---|---|---|

| Amorphous PPV | ~3500 | ~200 |

| Annealed PPV | ~4500 | ~250 |

Data sourced from FUR4Sustain. fur4sustain.eu

Research on Antioxidant Activity of Materials Incorporating this compound Analogues

This compound, also known as propyl vanillate, and its analogues are subjects of significant research within materials science, particularly for their antioxidant properties. These compounds, which are esters of vanillic acid, have demonstrated considerable potential in protecting materials from degradation caused by free radicals.

The antioxidant capabilities of vanillic acid esters have been systematically evaluated through various assays. tandfonline.comjst.go.jpnih.gov Studies have compared their performance against well-known antioxidants like Trolox. In assays using model radicals such as DPPH, galvinoxyl, and ABTS cation (ABTS•+), vanillic acid esters like methyl vanillate, ethyl vanillate, and butyl vanillate have shown stronger activity than Trolox in the ABTS•+-scavenging assay. tandfonline.comjst.go.jp However, they displayed no activity in scavenging DPPH and galvinoxyl radicals, a task which vanillic acid itself could accomplish. tandfonline.comjst.go.jp

Further investigations using an oxygen radical absorbance capacity (ORAC) assay and an oxidative hemolysis inhibition assay (OxHLIA) revealed that vanillic acid and its esters exerted much stronger antioxidant activity than Trolox against physiologically relevant peroxyl radicals. tandfonline.comjst.go.jpnih.gov A key finding from this research is the strong correlation between the lipophilicity of these esters and their antioxidative activity in the OxHLIA assay. tandfonline.comjst.go.jpnih.gov This suggests that as the lipophilicity of the vanillic acid ester increases, so does its protective effect against free radical-induced damage to biomembranes. tandfonline.comjst.go.jpnih.gov

The incorporation of these natural antioxidants into polymer matrices is an area of active development. Lignin (B12514952), a natural polymer rich in phenolic groups, is itself a source of potent antioxidants and a precursor to vanillic acid. researchgate.netnih.govmdpi.com The synergistic effect of the methoxy (B1213986) group adjacent to the phenolic hydroxyl group is a key factor in the outstanding antioxidant activity of lignin and its derivatives. researchgate.net Research has shown that lignin-derived monomers can be incorporated into polymers to impart antioxidant properties. acs.org For example, incorporating even a small amount (as low as 1 wt%) of a lignin-derived monomer into a polymer backbone can result in significant antioxidant activity. acs.org

The effectiveness of natural antioxidants like vanillin, a precursor to vanillic acid, in stabilizing polymers such as polypropylene (B1209903) has been demonstrated. researchgate.net The addition of vanillin can improve the thermal stability and crystallinity of the polymer, leading to enhanced mechanical properties and longevity. researchgate.net

Below is an interactive data table summarizing the antioxidant activities of vanillic acid and its esters from various studies.

| Compound | DPPH Radical Scavenging | Galvinoxyl Radical Scavenging | ABTS•+ Scavenging | ORAC Assay | OxHLIA |

| Vanillic Acid | Active | Active | Active | Strong Activity | Strong Activity |

| Methyl Vanillate | No Activity | No Activity | Stronger than Trolox | Strong Activity | Strong Activity |

| Ethyl Vanillate | No Activity | No Activity | Stronger than Trolox | Strong Activity | Strong Activity |

| Butyl Vanillate | No Activity | No Activity | Stronger than Trolox | Strong Activity | Strong Activity |

| Trolox (Reference) | Active | Active | Active | Reference | Reference |

Role in Sustainable Polymer Chemistry Research and Lignin Valorization

This compound and its related compounds are at the forefront of research into sustainable polymer chemistry, largely due to their origin from lignin, a renewable and abundant biopolymer. mdpi.com The process of converting lignin into high-value chemicals, known as lignin valorization, is a cornerstone of developing a circular bioeconomy. mdpi.comnih.gov

Lignin is a primary byproduct of the pulp and paper industry and biorefineries. mdpi.com Instead of being burned for low-value energy, researchers are developing methods to depolymerize lignin and extract valuable aromatic compounds, including vanillin and vanillic acid. mdpi.comnih.govmdpi.com These compounds serve as bio-based building blocks for the synthesis of a new generation of sustainable polymers. researchgate.net

Vanillic acid, the precursor to this compound, is a particularly promising monomer for creating bio-based polyesters. researchgate.net Polymers derived from vanillic acid have shown thermal and mechanical properties comparable to petroleum-based plastics like poly(ethylene terephthalate) (PET). researchgate.net For instance, poly(propylene vanillate) (PPV), a bio-based polyester synthesized from a derivative of vanillic acid, exhibits promising characteristics for use as an engineering plastic. researchgate.net

The incorporation of lignin-derived monomers like vanillin and its derivatives into polymers not only provides a sustainable alternative to fossil-fuel-based feedstocks but can also enhance the material's properties. acs.orgnih.gov The inherent antioxidant nature of these phenolic compounds can protect the polymer from oxidative degradation, thereby increasing its durability and lifespan. acs.orgnih.gov Furthermore, research has explored how these monomers can impart other functionalities, such as antistatic properties, to the resulting polymers. acs.org

The development of bioplastics from lignin-derived compounds is a rapidly advancing field. newatlas.comspecialchem.commcgill.caheraldopenaccess.us Scientists have created bioplastics using vanillin as a key component, resulting in materials that are not only derived from a renewable resource but can also be designed to degrade on command when exposed to specific wavelengths of UV light. newatlas.com This offers a solution to the problem of plastic persistence in the environment. Moreover, these vanillin-based bioplastics can be broken down into their constituent monomers, which can then be recovered and used to create new high-quality polymers, demonstrating a true circular economy approach. newatlas.com

The valorization of lignin to produce compounds like this compound is a critical step in reducing our reliance on petrochemicals and developing advanced, sustainable materials for a wide range of applications. mdpi.commdpi.comgoogle.com

Biological and Pharmacological Research Perspectives on Propyl 4 Hydroxy 3 Methoxybenzoate and Its Analogues

In Vitro Studies of Structure-Activity Relationships for Propyl 4-hydroxy-3-methoxybenzoate Analogues

The biological activity of this compound and its analogues is significantly influenced by their chemical structure, particularly the length of the alkyl chain. frontiersin.org Esterification of the parent compound, ferulic acid, with various alcohols alters its lipophilicity, a key factor in its interaction with biological membranes.

Research has demonstrated that the antibacterial activity of alkyl ferulates against various bacterial strains is dependent on the alkyl chain length. For instance, propyl ferulate and hexyl ferulate have shown notable activity against Staphylococcus aureus. frontiersin.org Specifically, propyl ferulate and hexyl ferulate exhibited the most potent antibacterial effects against S. aureus and Bacillus subtilis. frontiersin.org In studies involving Escherichia coli and Pseudomonas aeruginosa, hexyl ferulate was found to be the most effective. frontiersin.org The antibacterial mechanism is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. frontiersin.org

The following table summarizes the minimum inhibitory concentrations (MIC) of various alkyl ferulates against different bacteria, highlighting the structure-activity relationship.

| Compound | S. aureus MIC (mg/mL) | B. subtilis MIC (mg/mL) | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) |

| Propyl ferulate (FC3) | 0.4 | 1.1 | - | - |

| Hexyl ferulate (FC6) | - | - | 0.5 | 0.4 |

| Nonyl ferulate (FC9) | - | - | - | - |

| Lauryl ferulate (FC12) | - | - | - | - |

| Data sourced from Frontiers in Microbiology (2023) frontiersin.org |

Furthermore, some ferulic acid derivatives have been investigated for their ability to inhibit efflux pumps, which are bacterial proteins that expel antibiotics. nih.gov Propyl ferulate, in particular, showed promise in reducing the minimum inhibitory concentration (MIC) of ethidium (B1194527) bromide and certain antibiotics against specific strains of S. aureus, suggesting a potential role in overcoming antibiotic resistance. nih.gov

This compound as a Synthetic Scaffold and Intermediate in Medicinal Chemistry Research

This compound serves as a valuable scaffold and intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its chemical structure, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and an ester, allows for various modifications to create a library of analogues for structure-activity relationship (SAR) studies.

One common synthetic route involves the esterification of ferulic acid with propanol (B110389). frontiersin.org The resulting propyl ferulate can then undergo further reactions, such as nucleophilic acyl substitution, where the ester group is displaced by other nucleophiles like amines or thiols to form the corresponding amides or thioesters.

Moreover, the core structure of this compound has been utilized as a starting material for the synthesis of quinazoline (B50416) derivatives. nih.gov For example, methyl 4-hydroxy-3-methoxybenzoate, a closely related compound, has been used to synthesize 2-amino quinazolines, which are being investigated as inhibitors of lysine (B10760008) methyltransferases G9a and GLP. nih.gov This highlights the versatility of the 4-hydroxy-3-methoxybenzoyl moiety as a building block in medicinal chemistry.

Research into Potential Modulatory Effects on Cellular Processes (in vitro)

In vitro studies have begun to explore the effects of this compound and its analogues on various cellular processes. A primary area of investigation is its impact on bacterial cells. As mentioned earlier, propyl ferulate can disrupt the integrity of the bacterial cell wall and membrane. frontiersin.org This damage leads to increased membrane permeability, causing the leakage of essential intracellular components such as nucleic acids and proteins, ultimately inhibiting bacterial growth. frontiersin.orgresearchgate.net

The table below illustrates the effect of different ferulic acid esters on the cell membrane integrity of Pseudomonas aeruginosa, as indicated by fluorescence intensity.

| Treatment | Fluorescence Intensity (Arbitrary Units) |

| Control | ~100 |

| FA | ~150 |

| FC3 (Propyl ferulate) | ~250 |

| FC6 (Hexyl ferulate) | ~250 |

| Data interpreted from graphical representation in Frontiers in Microbiology (2023) frontiersin.org |

Beyond its antibacterial properties, research suggests that derivatives of ferulic acid can influence other cellular functions. For instance, some derivatives have been shown to modulate the activity of enzymes and signaling pathways. researchgate.net While direct studies on this compound's effect on mammalian cellular processes are less common, the broader family of ferulates has been investigated for activities such as the modulation of protein kinase C (PKC) activity. mdpi.com

Exploration of Molecular Interactions with Biomolecular Targets (in vitro)

The biological effects of this compound and its analogues stem from their interactions with specific biomolecular targets. In vitro studies and computational molecular docking simulations have been employed to identify and characterize these interactions.

A key interaction is with bacterial cell membrane components. The lipophilicity of the alkyl chain in ferulate esters plays a crucial role in their ability to penetrate and disrupt the lipid bilayer of bacterial membranes. frontiersin.org

Furthermore, research has explored the interaction of ferulic acid derivatives with bacterial efflux pumps. nih.gov Propyl ferulate has been shown to reduce the MIC of erythromycin (B1671065) against certain S. aureus strains, suggesting an interaction that potentiates the effect of the antibiotic, possibly by inhibiting the TetK or MsrA efflux pumps. nih.gov

Molecular docking studies have also been used to predict the binding of ferulic acid derivatives to various protein targets. nih.gov For example, studies have investigated the binding affinity of ferulate derivatives to the main protease (Mpro) of SARS-CoV-2, suggesting potential antiviral applications. nih.gov The orientation of the molecule within the binding site, facilitated by the alkyl chain, is critical for its inhibitory activity. mdpi.com

Advanced Analytical Methodologies for Characterization and Purity Assessment of Propyl 4 Hydroxy 3 Methoxybenzoate

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Propyl 4-hydroxy-3-methoxybenzoate by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the propyl chain protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The propyl group will display a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and another triplet for the methylene protons attached to the oxygen atom. The methoxy group will appear as a sharp singlet, and the phenolic hydroxyl proton will also be a singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the aromatic carbons (with and without attached protons), the methoxy carbon, and the three carbons of the propyl chain. The chemical shifts of these carbons are indicative of their electronic environment. For a related compound, propyl vanillate (B8668496) methyl ether, the predicted ¹³C NMR chemical shifts provide a useful reference for the expected values in this compound spectrabase.com.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 7.5-7.6 | 110-125 |

| Aromatic CH | 6.8-7.0 | 110-125 |

| Aromatic CH | 7.5-7.6 | 110-125 |

| Aromatic C-OH | - | 145-150 |

| Aromatic C-OCH₃ | - | 148-153 |

| Aromatic C-CO | - | 120-125 |

| C=O | - | 165-170 |

| O-CH₂ | 4.2-4.4 (triplet) | 65-70 |

| CH₂ | 1.7-1.9 (sextet) | 20-25 |

| CH₃ | 0.9-1.1 (triplet) | 10-15 |

| OCH₃ | 3.8-4.0 (singlet) | 55-60 |

| OH | 5.0-6.0 (singlet, broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.23 g/mol ).

Electron ionization (EI) would likely lead to characteristic fragmentation of the molecule. Key fragmentation pathways would involve the loss of the propyl group, the propoxy group, and cleavage of the ester bond. The fragmentation of related compounds such as propyl benzoate (B1203000) and vanillin (B372448) can provide insights into the expected fragmentation pattern of this compound nist.govmassbank.eu.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| Fragment Ion | m/z (predicted) | Possible Structure |

| [M]⁺ | 210 | Molecular Ion |

| [M - CH₃CH₂CH₂]⁺ | 167 | Loss of propyl radical |

| [M - OCH₂CH₂CH₃]⁺ | 151 | Loss of propoxy radical |

| [C₇H₇O₄]⁺ | 167 | Vanilloyl cation |

| [C₇H₅O₃]⁺ | 153 | Loss of water from vanilloyl cation |

| [C₆H₅O₂]⁺ | 125 | Loss of CO from m/z 153 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1700-1720 cm⁻¹ will correspond to the C=O stretching of the ester group. Other characteristic peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic ring and the alkyl chain researchgate.netchemrxiv.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound, with its substituted benzene ring, is expected to exhibit characteristic absorption bands in the UV region, typically around 260 nm and 290 nm. These absorptions are due to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Methods for Purity Analysis and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for separating it from any potential impurities. A reversed-phase HPLC method, using a C18 column, is commonly employed for the analysis of similar phenolic compounds nih.govhelixchrom.comresearchgate.netresearchgate.nets4science.at.

A typical mobile phase would consist of a mixture of an aqueous acidic solution (e.g., water with acetic acid or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in either an isocratic or gradient mode. Detection is typically performed using a UV detector set at the wavelength of maximum absorbance for the compound. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile impurities that may be present in a sample of this compound. These impurities could include residual solvents from the synthesis process or by-products of the reaction.

The analysis is typically performed using a capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. Headspace GC can be particularly useful for the analysis of highly volatile impurities ijpsonline.com. The method would be validated for specificity, linearity, and sensitivity to ensure accurate quantification of any detected volatile impurities.

Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the identification of metabolites. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are of particular importance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of non-volatile and thermally labile compounds like this compound. In a typical application, a sample containing the compound of interest would first be subjected to a liquid chromatographic separation, most commonly using a reversed-phase column. The mobile phase composition would be optimized to achieve a good retention and peak shape for this compound and its potential impurities or metabolites.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly specific quantification and identification, even in complex matrices.

For metabolite profiling, LC-MS/MS is invaluable. After administration of this compound in a biological system, samples such as plasma or urine can be analyzed. The high resolution and mass accuracy of modern mass spectrometers enable the detection and identification of potential metabolites, such as glucuronide or sulfate (B86663) conjugates, which are common metabolic pathways for phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. A common derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving the desired separation of the target compound from any impurities. Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule, producing a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison with a spectral library.

The table below outlines a hypothetical set of parameters for the analysis of this compound using these advanced hyphenated techniques.

| Parameter | LC-MS/MS | GC-MS |

| Chromatography Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | Helium |

| Ionization Technique | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Quadrupole or Time-of-Flight (TOF) |

| Mode of Operation | Multiple Reaction Monitoring (MRM) for quantification; Full scan for metabolite identification | Selected Ion Monitoring (SIM) for quantification; Full scan for identification |

| Sample Preparation | Dilution in mobile phase; Solid-phase extraction (SPE) for complex matrices | Derivatization with a silylating agent (e.g., BSTFA) |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the gold standard for the unambiguous determination of the solid-state structure of a crystalline compound. This technique provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice.

To date, a search of the published scientific literature did not yield a publicly available crystal structure for this compound. The determination of its crystal structure would require the growth of a suitable single crystal of the compound, which could be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it would be analyzed using an X-ray diffractometer. The diffraction pattern produced by the interaction of X-rays with the crystal lattice is used to determine the arrangement of atoms within the crystal. The resulting data would provide the precise three-dimensional structure of the this compound molecule in the solid state.

Such a study would be of significant scientific value, providing insights into the conformation of the propyl chain and the methoxy group relative to the benzene ring, as well as detailing the hydrogen bonding network formed by the phenolic hydroxyl group. This information is crucial for understanding the physicochemical properties of the solid material, such as its melting point, solubility, and stability.

In the absence of experimental data for this compound, the table below presents the type of crystallographic data that would be obtained from such an analysis, based on typical data for similar small organic molecules.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Volume of Unit Cell (V) | The volume of the repeating unit of the crystal |

| Number of Molecules per Unit Cell (Z) | The number of molecules in the unit cell |

| Calculated Density (Dx) | The theoretical density of the crystal |

| Hydrogen Bond Geometry | Details of donor-acceptor distances and angles for intermolecular hydrogen bonds |

| Molecular Conformation | Torsion angles defining the shape of the molecule in the solid state |

Future Research Trajectories and Interdisciplinary Investigations

Emerging Synthetic Routes and Sustainable Methodologies for Complex Analogues

The synthesis of complex analogues of propyl 4-hydroxy-3-methoxybenzoate is increasingly guided by the principles of green chemistry, emphasizing the use of renewable feedstocks and eco-friendly catalytic systems. researchgate.netrsc.org A significant focus lies in the utilization of vanillin (B372448), a direct derivative of lignin (B12514952), as a bio-based building block. rsc.orgresearchgate.net This approach not only provides a sustainable pathway to aromatic compounds but also opens up avenues for a diverse range of functionalized molecules. rsc.org

Chemoenzymatic strategies are also gaining prominence, combining the precision of biocatalysis with the versatility of traditional synthesis to create complex plant-inspired natural products and their analogues. nih.gov For instance, the synthesis of p-anisic acid and its derivatives from methyl paraben has been demonstrated with high yields and a low E-factor (environmental factor), highlighting the potential for cleaner production processes. researchgate.net Research into one-pot tandem cyclization reactions using nanocatalytic systems, for example, has shown promise for producing quinazoline (B50416) frameworks with excellent yields and catalyst recyclability. arabjchem.org

Future synthetic endeavors will likely focus on:

Catalytic Valorization of Lignin: Directly converting lignin into a variety of aromatic chemicals, including precursors for this compound analogues. researchgate.netscispace.com

Flow Chemistry: Implementing continuous flow processes for safer and more efficient synthesis, as demonstrated in the chemoenzymatic production of resveratrol (B1683913) analogues. nih.gov

Novel Heterogeneous Catalysts: Developing robust and recyclable catalysts to minimize waste and improve the economic viability of synthetic routes. arabjchem.org

Table 1: Comparison of Sustainable Synthetic Methodologies

| Methodology | Key Features | Example Application | Potential for this compound Analogues |

|---|---|---|---|

| Lignin Valorization | Uses abundant, renewable biomass feedstock. researchgate.netlu.se | Production of vanillin and other aromatic monomers. researchgate.netscispace.com | Direct, sustainable route to precursors and a wide range of aromatic analogues. |

| Chemoenzymatic Synthesis | High selectivity and milder reaction conditions. nih.gov | Synthesis of resveratrol and its analogues. nih.gov | Creation of chiral and complex analogues with high purity. |

| Green Catalysis | Use of recyclable nanocatalysts, reduced waste. researchgate.netarabjchem.org | Synthesis of p-anisic acid and quinazolines. researchgate.netarabjchem.org | Environmentally benign production of diverse heterocyclic and other complex derivatives. |

| Flow Chemistry | Enhanced safety, control, and scalability. nih.gov | Continuous production of stilbenoids. nih.gov | Scalable and efficient manufacturing of functionalized analogues for various applications. |

Novel Applications in Nanoscience and Nanotechnology

The unique physicochemical properties of this compound and its derivatives make them intriguing candidates for applications in nanoscience and nanotechnology. The aromatic and functionalized nature of these molecules can be exploited in the design of advanced nanomaterials. nih.gov

A key area of interest is the development of nanoparticles for drug delivery systems. nih.govnih.gov The ability to tailor the surface chemistry of nanoparticles allows for the attachment of specific molecules, like derivatives of this compound, to improve drug loading, control release, and target specific cells or tissues. Polymer-based nanoparticles, such as those formed from the self-assembly of block copolymers, offer a versatile platform for creating such tailored nanocarriers. researchgate.netresearchgate.net

Furthermore, the optical properties of related compounds suggest potential applications in optoelectronics. For example, nanostructures of functionalized zinc phthalocyanines, which can incorporate similar benzoate (B1203000) structures, are being explored for use in liquid crystal display (LCD) color filters. researchgate.net The integration of photo-responsive molecules into nanomaterials also opens up possibilities for light-activated therapies and controlled release systems. nih.govacs.org

Future research in this domain is expected to explore:

Functionalized Nanoparticles: Synthesizing nanoparticles with surfaces modified by this compound derivatives to enhance their functionality for targeted drug delivery or as contrast agents in bioimaging.

Smart Materials: Developing "smart" materials that respond to specific stimuli (e.g., light, pH) by incorporating these molecules into polymer matrices or self-assembling systems. researchgate.net

Organic Electronics: Investigating the potential of these compounds and their polymers in the fabrication of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Computational Chemistry Approaches for Structure-Property Prediction and Molecular Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules with desired properties. For compounds like this compound and its analogues, computational approaches can provide deep insights into their structure-property relationships, guiding experimental efforts. researchgate.netresearchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT) and composite methods like G3MP2 and G4, have been successfully used to calculate the thermochemical properties of structurally similar alkyl 4-hydroxybenzoates (parabens). researchgate.netresearchgate.net These calculations provide accurate data on enthalpies of formation and vaporization, which are crucial for understanding the stability and behavior of these compounds in various applications. researchgate.net

Moreover, computational modeling plays a vital role in drug design and materials science. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues, as has been done for novel depsides. jddtonline.info Molecular docking and dynamics simulations can elucidate the binding interactions of these molecules with biological targets, aiding in the design of more potent and selective therapeutic agents. acs.org

Table 2: Computational Approaches and Their Applications

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Quantum Chemistry (DFT, G4, etc.) | Calculation of thermochemical properties, electronic structure, and reactivity. researchgate.netresearchgate.nettandfonline.com | Prediction of stability, reactivity, and spectral properties of new analogues. |

| QSAR (Quantitative Structure-Activity Relationship) | Prediction of biological activity based on molecular descriptors. jddtonline.info | Design of analogues with enhanced antimicrobial or other biological activities. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. acs.org | Identification of potential therapeutic targets and design of novel inhibitors. |